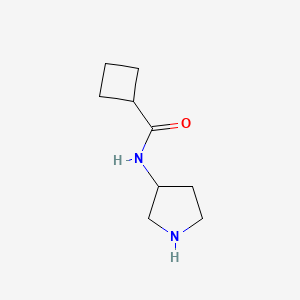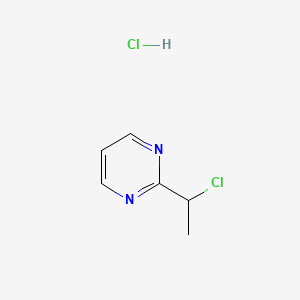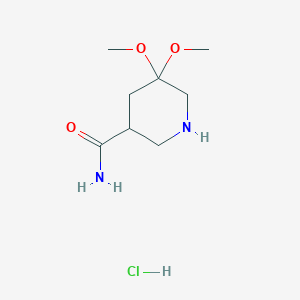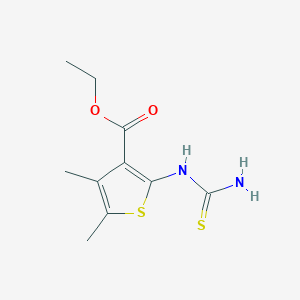![molecular formula C18H19ClN6O2 B2990644 8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923684-11-1](/img/structure/B2990644.png)
8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas, skeletal formulas, and 3D models .
Synthesis Analysis
This involves studying how the compound can be synthesized from other substances. It often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves studying the arrangement of atoms within the molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of imidazo purine derivatives, including structures similar to 8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, involves complex chemical reactions that yield a variety of compounds with potential biological activities. For instance, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity were explored, demonstrating the chemical versatility of imidazo purine derivatives (Kim et al., 1978). Additionally, the creation of 7,8-polymethylenepurine derivatives highlighted the potential for these compounds in antiviral and antihypertensive applications (Nilov et al., 1995).
Biological Activity and Potential Applications
Imidazo purine derivatives have been studied for their biological activities, including antiviral, anticancer, and enzyme inhibitory effects. For example, the synthesis and cytokinin-like activity of 7-chloro-imidazo[1,2-c]pyrimidines were investigated, providing insights into the role of the purine ring in structure-activity relationships (Branca et al., 1986). Furthermore, imidazoacridinones, structurally related to imidazo purines, demonstrated significant antileukemic activity in vivo, underscoring the therapeutic potential of these compounds (Cholody et al., 1996).
Spectroscopic Properties and Molecular Modeling
The investigation of the spectral properties of imidazo purine derivatives, such as 8-bromoetheno derivatives of adenine nucleotides, contributes to the understanding of their electronic structure and potential interactions with biological targets (Kondrat’eva et al., 1983). Additionally, molecular modeling studies have been conducted to explore the binding dispositions of these compounds, aiding in the design of more potent and selective agents (Ozola et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-[2-(3-chloroanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10-11(2)25-14-15(23(3)18(27)22-16(14)26)21-17(25)24(10)8-7-20-13-6-4-5-12(19)9-13/h4-6,9,20H,7-8H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCZPMGSOSLJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=CC(=CC=C4)Cl)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2990568.png)
![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)

![2-[1-(cyclopropylmethyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N~1~-(2-thienylmethyl)acetamide](/img/structure/B2990576.png)


![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)

